molecular formula C17H17NO3S B2607809 4-phenyl-2-(phenylsulfonyl)-3-butenal O-methyloxime CAS No. 343375-18-8

4-phenyl-2-(phenylsulfonyl)-3-butenal O-methyloxime

Cat. No. B2607809
CAS RN: 343375-18-8
M. Wt: 315.39
InChI Key: PMRDGKPDLJOTED-LWOKMJCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, connectivity of atoms, and molecular weight .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Synthetic Applications and Chemical Properties

Compounds with phenylsulfonyl moieties, similar to the structure of interest, are often explored for their synthetic utility and chemical properties. For example, the synthesis of cyclopentene and cyclohexene derivatives through endo-mode ring closure of allenyl sulfones demonstrates the utility of sulfone-containing compounds in constructing complex carbocyclic structures (Mukai, Ukon, & Kuroda, 2003). Additionally, the development of oxazole conjunctive reagents for the synthesis of siphonazoles highlights the role of sulfonyl and methyloxime functionalities in the elaboration of complex molecules (Zhang, Polishchuk, Chen, & Ciufolini, 2009).

Biological Activity

Research on compounds featuring sulfonyl groups often investigates their biological activities. The synthesis and evaluation of 4-(aryloyl)phenyl methyl sulfones as anti-inflammatory and antitumor agents reveal the potential of sulfonyl derivatives in medicinal chemistry (Harrak, Casula, Basset, Rosell, Plescia, Raffa, Cusimano, Pouplana, & Pujol, 2010). This suggests that derivatives of 4-phenyl-2-(phenylsulfonyl)-3-butenal O-methyloxime may also possess interesting biological properties worth exploring.

Material Science and Environmental Applications

In the realm of material science, compounds with phenylsulfonyl and related groups find applications in the development of new materials. For instance, the synthesis and desalination study of novel poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its derivatives for polysulfone composite membranes demonstrate the utility of sulfonyl-containing compounds in enhancing membrane properties for water treatment applications (Padaki, Isloor, Kumar, Ismail, & Matsuura, 2013).

Mechanism of Action

If the compound has biological activity, its mechanism of action in the body would be studied. This could involve binding to a specific receptor, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound, including its toxicity, flammability, and environmental impact. They also provide guidelines for safe handling and disposal .

properties

IUPAC Name

(Z,E)-2-(benzenesulfonyl)-N-methoxy-4-phenylbut-3-en-1-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-21-18-14-17(13-12-15-8-4-2-5-9-15)22(19,20)16-10-6-3-7-11-16/h2-14,17H,1H3/b13-12+,18-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRDGKPDLJOTED-LWOKMJCDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(C=CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\C(/C=C/C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.